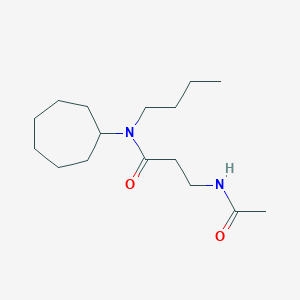
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide, also known as AH-7921, is a synthetic opioid analgesic drug that was developed in the 1970s. It was initially designed as a potential replacement for morphine and other opioids due to its potent pain-relieving effects and lower risk of addiction and respiratory depression. However, its use as a pharmaceutical drug was never approved, and it is now classified as a Schedule I controlled substance in many countries due to its high potential for abuse and dependence.
Mecanismo De Acción
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. It also has some activity at the delta-opioid receptor, which is involved in the regulation of mood and anxiety. The drug's mechanism of action is similar to that of other opioid analgesics, such as morphine and fentanyl, but with a lower risk of respiratory depression and other adverse effects.
Biochemical and Physiological Effects:
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide produces a range of biochemical and physiological effects, including pain relief, sedation, euphoria, and respiratory depression. The drug's effects are dose-dependent, with higher doses producing more pronounced effects. 3-(acetylamino)-N-butyl-N-cycloheptylpropanamide also has a relatively long half-life, which can lead to the accumulation of the drug in the body over time and increase the risk of overdose and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide has several advantages and limitations for use in laboratory experiments. One of the main advantages is its potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain perception and other physiological processes. However, the drug's high potential for abuse and dependence, as well as its legal status as a controlled substance, can limit its availability and use in research.
Direcciones Futuras
For research on 3-(acetylamino)-N-butyl-N-cycloheptylpropanamide may include the development of safer and more effective analogs, as well as the exploration of its potential as a treatment for other types of pain and neurological disorders.
Métodos De Síntesis
The synthesis of 3-(acetylamino)-N-butyl-N-cycloheptylpropanamide involves several chemical reactions, including the condensation of 2-bromo-1-phenylpropan-1-one with cycloheptylamine to form 2-(cycloheptylamino)-1-phenylpropan-1-one. The resulting compound is then acetylated with acetic anhydride to produce 3-(acetylamino)-N-butyl-N-cycloheptylpropanamide, which is the final product. The synthesis of 3-(acetylamino)-N-butyl-N-cycloheptylpropanamide requires specialized equipment and expertise and should only be performed by trained professionals in a controlled laboratory setting.
Aplicaciones Científicas De Investigación
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide has been the subject of several scientific studies aimed at understanding its pharmacological properties and potential therapeutic applications. Some of the areas of research include the drug's effects on pain perception, its interaction with opioid receptors in the brain, and its potential as a treatment for opioid addiction and withdrawal.
Propiedades
IUPAC Name |
3-acetamido-N-butyl-N-cycloheptylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-3-4-13-18(15-9-7-5-6-8-10-15)16(20)11-12-17-14(2)19/h15H,3-13H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSJTIGKDINIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCCCCC1)C(=O)CCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B5903176.png)
![4-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-6-methylquinolin-2(1H)-one](/img/structure/B5903181.png)

![2-[(2-chlorobenzyl)thio]-N-(3-ethoxy-2-hydroxypropyl)acetamide](/img/structure/B5903211.png)
![3-{[allyl(2-methylbenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903214.png)
![4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}benzonitrile](/img/structure/B5903218.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine](/img/structure/B5903226.png)

![N-cycloheptyl-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B5903236.png)
![N-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5903238.png)

amino]butan-1-ol](/img/structure/B5903290.png)
![N-cyclopentyl-4-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-oxobutanamide](/img/structure/B5903296.png)
![4-[(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5903299.png)